ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate
Description
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Properties
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-4-13(17(23)25-5-2)26-16-14-15(18-10-19-16)22(21-20-14)11-6-8-12(24-3)9-7-11/h6-10,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFVIPTHBJHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazole ring fused with a pyrimidine structure, which is known to confer various pharmacological properties. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H20N6O4S
- Molecular Weight : 464.5 g/mol
- CAS Number : 863500-53-2
The compound's structure is characterized by:
- A triazole ring , which is often associated with antimicrobial and anticancer activities.
- A pyrimidine moiety , known for its role in nucleic acids and various biological processes.
- A thioether linkage , which enhances lipophilicity and may influence biological interactions.
Antimicrobial Activity
Research indicates that compounds with triazole and pyrimidine structures exhibit significant antimicrobial properties. This compound has shown promising results against various microbial strains. The presence of the thioether group is believed to enhance its efficacy against bacteria and fungi .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Studies have demonstrated that derivatives of triazole-thione compounds can inhibit the growth of human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For instance, related compounds showed potent cytotoxicity against these cell lines, suggesting that this compound may have similar effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing triazole rings can inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds may promote programmed cell death in cancerous cells through various signaling pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties that protect cells from oxidative stress, which is a contributing factor in cancer progression .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated a significant reduction in bacterial growth compared to control groups, showcasing its potential as an antimicrobial agent .
Cytotoxicity Assessment
In another investigation focused on anticancer properties, this compound was tested against MCF-7 and Bel-7402 cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, highlighting its potential as a candidate for further development in cancer therapy .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against various microbial strains; potential for development as an antimicrobial agent. |
| Anticancer | Significant cytotoxic effects on MCF-7 and Bel-7402 cell lines; warrants further investigation in cancer therapy. |
| Mechanisms | Inhibition of enzymatic activity; induction of apoptosis; antioxidant properties. |
Q & A
Q. Example Table: Factorial Design for Thiolation Step
| Factor | Level 1 | Level 2 | Response (Yield %) |
|---|---|---|---|
| Solvent (Polarity) | DMF | THF | 65 vs. 52 |
| Temperature (°C) | 80 | 100 | 58 vs. 72 |
| Catalyst (mol%) | 5 | 10 | 68 vs. 75 |
Basic: Which characterization techniques are critical to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., methoxyphenyl integration, thioether linkage). Compare experimental shifts with computed spectra (DFT) for validation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns.
- Single-Crystal X-ray Diffraction : For unambiguous regiochemical confirmation, grow crystals via slow evaporation (e.g., ethanol/water mix) and collect data at 100 K. Refine using SHELXL .
Advanced: How can computational modeling elucidate the regioselectivity of the triazolopyrimidine core formation?
Methodological Answer:
- Transition State Analysis : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model competing pathways (e.g., 1,2- vs. 1,3-dipolar cycloaddition). Calculate activation energies to determine favored routes .
- Non-Covalent Interaction (NCI) Analysis : Visualize steric and electronic effects (e.g., methoxyphenyl substituent’s impact on cyclization) using reduced density gradient (RDG) plots.
- Validation : Cross-reference computed IR spectra and thermodynamic stability (ΔG) with experimental data to confirm accuracy.
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50 variability) for this compound?
Methodological Answer:
- Meta-Analysis Framework : Standardize protocols (e.g., cell lines, incubation time) across studies. Use multivariate regression to identify confounding variables (e.g., solvent DMSO concentration, assay temperature) .
- Dose-Response Replication : Perform triplicate experiments with internal controls (e.g., reference inhibitors) to isolate compound-specific effects.
- Structural-Activity Validation : Correlate activity with crystallographic data (e.g., hydrogen bonding motifs in the triazolopyrimidine core) to identify critical pharmacophores .
Basic: What strategies are recommended for improving the solubility and bioavailability of this compound?
Methodological Answer:
- Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) using phase solubility studies.
- Prodrug Modification : Synthesize hydrolyzable esters (e.g., methyl to tert-butyl) to enhance lipophilicity. Monitor stability via HPLC under physiological pH .
- Nanoparticle Encapsulation : Use solvent evaporation to prepare PLGA nanoparticles. Characterize size (DLS) and drug release profile (UV-Vis).
Advanced: How can reaction fundamentals and reactor design improve scalability for this compound’s synthesis?
Methodological Answer:
- Microreactor Systems : Optimize continuous flow conditions (residence time, mixing efficiency) to enhance heat/mass transfer and reduce side reactions .
- Kinetic Modeling : Derive rate equations (e.g., pseudo-first-order) via in-situ FTIR monitoring. Use Arrhenius plots to determine activation energy.
- Scale-Up Simulation : Apply computational fluid dynamics (CFD) to predict temperature gradients and reagent distribution in pilot-scale reactors .
Advanced: What methodologies validate the compound’s interaction with biological targets (e.g., enzyme inhibition)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip. Measure binding kinetics (k_on/k_off) at varying compound concentrations.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein docking (e.g., GROMACS) over 100 ns to assess binding stability and key residues (e.g., hydrophobic pockets).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
Basic: How to address challenges in chromatographic purification of this compound?
Methodological Answer:
- Mobile Phase Optimization : Test gradients of acetonitrile/water with 0.1% formic acid on C18 columns. Adjust pH (2.5–6.5) to improve peak symmetry.
- Prep-HPLC Method Development : Use Design of Experiments (DoE) to optimize flow rate (5–15 mL/min) and column temperature (25–40°C) for baseline separation .
Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic pathway tracing?
Methodological Answer:
- Synthetic Incorporation : Introduce C at the pyrimidine C-2 position via labeled urea precursors. Confirm incorporation via HRMS and C NMR satellite peaks.
- Mass Spectrometry Imaging (MSI) : Administer labeled compound in vitro/in vivo. Map metabolite distributions (e.g., liver vs. plasma) with TOF-SIMS or MALDI .
Advanced: What computational and experimental approaches reconcile discrepancies in crystallographic vs. solution-state conformations?
Methodological Answer:
- Solution NMR NOE Analysis : Measure nuclear Overhauser effects to determine proximity of methoxyphenyl and thioether groups in solution.
- Molecular Conformer Sampling : Use molecular mechanics (MMFF94) to generate low-energy conformers. Compare with X-ray torsion angles .
- Solvent-Dependent DFT : Model solvent effects (e.g., PCM for DMSO) to simulate solution-state geometry shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
